N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyl group, a benzodioxine ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-hydroxy-1-naphthylamine with carbonothioyl chloride to form the intermediate compound, which is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthylamines: Compounds containing the naphthylamine group.
Benzodioxines: Compounds with the benzodioxine ring structure.
Carboxamides: Compounds featuring the carboxamide functional group.
Uniqueness
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-14-5-6-15-12(10-14)2-1-3-16(15)21-20(27)22-19(24)13-4-7-17-18(11-13)26-9-8-25-17/h1-7,10-11,23H,8-9H2,(H2,21,22,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOGXADYSFIQDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=CC4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.